molecular formula C25H26N6O2 B2938722 1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396861-42-9

1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2938722
M. Wt: 442.523
InChI Key: CVJLIORRRAIIAT-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Structural Exploration

  • Heterocyclic Compounds as Ligands

    Research into heterocyclic compounds such as pyrazole and triazole derivatives has led to the identification of selective ligands for human dopamine receptors, indicating potential for therapeutic applications in neurological disorders. One study highlighted the systematic examination of molecule parts to explore structure-activity relationships, leading to the discovery of compounds with significant selectivity and affinity for dopamine D4 receptors over D2 and D3 receptors (Rowley et al., 1997).

  • Molecular Structure Investigations

    The molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been investigated using X-ray crystallography combined with Hirshfeld and DFT calculations. This research provides insights into the intermolecular interactions and electronic properties of these compounds, suggesting implications for their chemical reactivity and potential applications in materials science or pharmaceutical chemistry (Shawish et al., 2021).

Biological Activities and Applications

  • Antimicrobial Activities

    Novel derivatives of 1,2,4-triazole and pyrazole have been synthesized and evaluated for antimicrobial activities. These studies have found that certain synthesized compounds exhibit significant biological activity against a range of microorganisms, suggesting potential for the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

  • Pharmacological Evaluation

    The pharmacological evaluation of novel compounds, including those related to the specified chemical structure, has led to the identification of potential therapeutic applications. For instance, derivatives of thiazolo-triazolo-pyridine have been screened for antibacterial and antifungal activities, revealing compounds with significant antimicrobial properties (Suresh et al., 2016).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas of study.


properties

IUPAC Name

2-methyl-5-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-18-22(16-26-31(18)21-13-7-4-8-14-21)24(32)29-15-9-10-19(17-29)23-27-28(2)25(33)30(23)20-11-5-3-6-12-20/h3-8,11-14,16,19H,9-10,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJLIORRRAIIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C(=O)N4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

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